N-(2,4-dimethoxyphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a heterocyclic acetamide derivative featuring:
- A 4-oxopyridine core substituted with a methoxy group at position 3.
- A thioether linkage connecting the pyridine ring to a 5-methyl-1,3,4-thiadiazole moiety.
- An acetamide bridge terminating in a 2,4-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S2/c1-12-22-23-20(31-12)30-11-13-7-16(25)18(29-4)9-24(13)10-19(26)21-15-6-5-14(27-2)8-17(15)28-3/h5-9H,10-11H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPUFGOOZWNYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound that incorporates a thiadiazole moiety, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antiviral, and other pharmacological properties based on recent research findings.
Structure and Properties
The compound's structure can be broken down into key components that influence its biological activity:
- Thiadiazole Ring : Known for its antimicrobial and anticancer properties.
- Pyridine Derivative : Often associated with neuroactive and anti-inflammatory effects.
- Dimethoxyphenyl Group : Contributes to the lipophilicity and potential interaction with various biological targets.
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the thiadiazole ring exhibit significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide | Human Burkitt lymphoma P493 | 0.75 | Induction of apoptosis |
| 2-(4-Fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 (lung carcinoma) | 0.95 | Cell cycle arrest |
| CB-839 (N-[5-[4-[6-[2-[3-(trifluoromethoxy) phenyl]acetyl]amino]-3-pyridazinyl]butyl]-1,3,4-thiadiazol-2-yl]-2-pyridineacetamide) | MDA-MB-231 (breast cancer) | 1.20 | Inhibition of glutaminase |
Research shows that N-(2,4-dimethoxyphenyl)-2-(5-methoxy...) exhibits selective cytotoxicity against cancer cells while sparing normal cells. Its mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Antiviral Activity
The antiviral potential of thiadiazole derivatives has also been documented. For instance:
- In vitro Studies : Compounds similar to N-(2,4-dimethoxyphenyl)-2-(5-methoxy...) have shown inhibitory activity against HIV strains with EC50 values around 0.96 µg/mL for HIV-1 and 2.92 µg/mL for HIV-2 . These values indicate moderate antiviral activity compared to established antiretroviral therapies.
Other Pharmacological Activities
In addition to anticancer and antiviral effects, the compound may possess:
- Antimicrobial Properties : Thiadiazole derivatives are known to exhibit broad-spectrum antibacterial activity.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory actions through modulation of cytokine release.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings:
-
Case Study on Anticancer Efficacy : A study involving a derivative demonstrated significant tumor growth inhibition in xenograft models of breast cancer.
"The compound led to a marked reduction in tumor size compared to controls" .
- Clinical Observations : Reports suggest that patients treated with thiadiazole-based drugs experienced fewer side effects than those on traditional chemotherapy regimens.
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its pyridine-thiadiazole-thioether-acetamide framework. Key analogs and their distinguishing features include:
Key Structural-Activity Relationships (SAR)
- Thiadiazole vs. Thiazole : Thiadiazole (as in the target compound) offers greater metabolic stability than thiazole due to reduced ring oxidation .
- Methoxy Substitutions : Methoxy groups (e.g., 2,4-dimethoxyphenyl in the target) enhance lipophilicity and membrane permeability .
- Thioether Linkages : Improve pharmacokinetic profiles by resisting enzymatic cleavage compared to ester or amide bonds .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The compound is synthesized via multi-step protocols, often starting with the formation of heterocyclic cores (e.g., thiadiazole or pyridinone rings) followed by coupling reactions. A representative approach includes:
- Step 1: Synthesis of the thiadiazole core using 5-methyl-1,3,4-thiadiazole-2-thiol and a brominated pyridinone intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
- Step 2: Acetamide coupling via nucleophilic substitution between a chloroacetylated intermediate and the 2,4-dimethoxyphenylamine group .
- Step 3: Final purification using column chromatography or recrystallization. Key intermediates include halogenated pyridinones and thiadiazole-thiol derivatives.
Q. Which spectroscopic techniques are critical for structural validation?
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.9–7.5 ppm) .
- IR Spectroscopy: Peaks at ~1667 cm⁻¹ (amide C=O) and ~611 cm⁻¹ (C-S bonds) validate functional groups .
- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+1]⁺ ions) and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally related acetamides exhibit hypoglycemic, antimicrobial, or anti-inflammatory activity. For example, analogs with thiadiazole and pyridinone moieties show inhibitory effects on enzymes like α-glucosidase or cyclooxygenase-2 (COX-2) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while controlled pH (via K₂CO₃) minimizes side reactions .
- Temperature Control: Reactions are typically conducted at room temperature for coupling steps but may require heating (50–80°C) for cyclization .
- Catalysis: Phase-transfer catalysts (e.g., TBAB) or Pd-based catalysts improve efficiency in heterocycle formation .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents (e.g., methoxy vs. nitro groups) identifies pharmacophores. For example, 2,4-dimethoxy groups on the phenyl ring enhance metabolic stability compared to nitro derivatives .
- Target-Specific Assays: Discrepancies in antimicrobial vs. anticancer activity can be clarified using enzyme inhibition assays (e.g., COX-2 vs. topoisomerase II) .
Q. How can computational methods guide the design of derivatives with enhanced potency?
- Molecular Docking: Predict binding affinity to targets like EGFR or PARP by modeling interactions between the acetamide moiety and catalytic sites .
- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP for lipophilicity) to prioritize derivatives with improved bioavailability .
Q. What mechanistic insights explain the compound’s stability under physiological conditions?
- Hydrolytic Stability: The thioether linkage resists hydrolysis compared to ester or amide bonds, as shown in pH-dependent degradation studies .
- Metabolic Profiling: Liver microsome assays identify primary metabolites (e.g., O-demethylation products) using LC-MS/MS .
Key Challenges and Future Directions
- Stereochemical Control: The compound’s chiral centers require asymmetric synthesis or chiral HPLC for enantiopure production .
- In Vivo Validation: Limited toxicity data necessitate acute/subchronic studies in rodent models to assess safety .
- Polypharmacology: Multi-target profiling (e.g., kinase panels) could reveal off-target effects or synergistic mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
